PD 123319 ditrifluoroacetate

AT2 receptor pharmacology in vivo behavioral assay structural analog comparison

PD 123319 ditrifluoroacetate is the validated, high-purity tool for selective AT2 receptor blockade. Its unique functional profile—antagonizing angiotensin II-induced drinking and pressor responses while exhibiting partial agonist activity in NO release assays—sets it apart from analogs like PD 123177 and AT1 antagonists such as losartan. This compound is essential for attributing analgesic effects to AT2R in neuropathic pain models (effective at 10 mg/kg i.p. or 30 nmol local) and for dissecting AT2-mediated vasoconstriction in human isolated arteries. Procure this benchmark compound to ensure definitive, interpretable data in AT2 receptor signaling studies.

Molecular Formula C35H34F6N4O7
Molecular Weight 736.7 g/mol
Cat. No. B10824060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD 123319 ditrifluoroacetate
Molecular FormulaC35H34F6N4O7
Molecular Weight736.7 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CN2C=NC3=C2CC(N(C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)N(C)C.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C31H32N4O3.2C2HF3O2/c1-21-16-22(14-15-26(21)33(2)3)18-34-20-32-25-19-35(28(31(37)38)17-27(25)34)30(36)29(23-10-6-4-7-11-23)24-12-8-5-9-13-24;2*3-2(4,5)1(6)7/h4-16,20,28-29H,17-19H2,1-3H3,(H,37,38);2*(H,6,7)/t28-;;/m0../s1
InChIKeyGPKQIEZLHVGJQH-ZXVJYWQYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PD 123319 Ditrifluoroacetate: A Potent and Selective AT2 Receptor Antagonist for Targeted Pharmacological Research


PD 123319 ditrifluoroacetate is a potent, selective, non-peptide antagonist of the angiotensin II type 2 receptor (AT2R). It exhibits a high binding affinity for the AT2R, with an IC50 of 34 nM in rat adrenal tissue [1]. This compound serves as a critical pharmacological tool for discriminating between the AT2 and AT1 receptor subtypes [2]. Its functional profile is complex, as recent evidence also indicates partial agonist activity at the AT2R in certain assay systems [3].

Why PD 123319 Ditrifluoroacetate Cannot Be Substituted by Other AT2 Ligands or AT1 Antagonists


Substitution of PD 123319 ditrifluoroacetate with other AT2 receptor ligands or AT1 receptor antagonists is scientifically invalid. This compound exhibits a distinct functional profile compared to close structural analogs like PD 123177, which demonstrates opposing effects on certain physiological responses [1]. Furthermore, newer AT2 ligands, such as EMA401, and the reference compound PD 123319 both display partial agonist activity [2], differentiating them from traditional antagonists. Using an AT1 antagonist like losartan would fail to interrogate the AT2 receptor, as PD 123319 shows high selectivity for AT2 over AT1 receptors [3].

Quantitative Differentiation of PD 123319 Ditrifluoroacetate from Key Comparators: A Head-to-Head Evidence Guide


PD 123319 vs. PD 123177: Functional Opposition in Central Thirst Responses Despite Structural Similarity

PD 123319 and its close structural analog, PD 123177 (differing only by a dimethyl group), exhibit opposite functional effects in an in vivo model of central thirst response. PD 123319 (80 μg) inhibited angiotensin II-induced water intake, whereas PD 123177 (80 μg) enhanced it [1]. This functional divergence, not predicted by binding assays, is critical for experimental design [2].

AT2 receptor pharmacology in vivo behavioral assay structural analog comparison

PD 123319 vs. Losartan: Selectivity-Driven Efficacy in Attenuating Neuropathic Pain

In a mouse model of spared nerve injury (SNI)-induced neuropathic pain, systemic administration of PD 123319 (10 mg/kg, i.p.) significantly attenuated mechanical hypersensitivity, whereas the AT1-selective antagonist losartan (10 mg/kg, i.p.) had no effect [1]. This finding underscores the unique role of AT2R in pain pathways and the necessity of using an AT2-selective tool like PD 123319 [2].

Neuropathic pain in vivo efficacy AT1 vs. AT2 selectivity

PD 123319 vs. EMA401: Shared Partial Agonism Highlights a Unique Pharmacological Profile

A 2023 functional assay using nitric oxide (NO) release as a readout in AT2R-transfected CHO cells and primary human aortic endothelial cells (HAEC) revealed that both PD 123319 and the clinical candidate EMA401 are not pure antagonists but partial agonists at the AT2 receptor [1]. This shared characteristic differentiates them from other classic antagonists and suggests a more nuanced mechanism of action that must be considered in experimental interpretation [2].

AT2 receptor functional selectivity partial agonism comparative pharmacology

PD 123319 vs. Losartan, Candesartan, and Valsartan: Differential Vascular Effects in Human Arteries

In human coronary artery (HCA) segments, PD 123319 (100 nM) significantly attenuated angiotensin II-induced vasoconstriction, reducing the maximum contraction (E(max)) to 62% of the control response [1]. In contrast, AT1 receptor antagonists (losartan, candesartan, valsartan) showed varying degrees of inhibition, with EXP 3174 (the active metabolite of losartan) being the most efficacious, abolishing the response [1]. This demonstrates that while AT1 blockade is more effective at inhibiting contraction, AT2 receptors also contribute, a contribution that can only be interrogated with a selective tool like PD 123319 [2].

Vascular biology human tissue ex vivo pharmacology AT1 vs AT2

PD 123319: Potency and Selectivity Profile vs. AT1 Antagonist Losartan in Radioligand Binding Assays

In a radioligand binding assay using human recombinant AT2 receptors expressed in CHO-K1 cells, PD 123319 ditrifluoroacetate exhibited a Ki of 2.26 nM [1]. In contrast, in a membrane preparation of bovine adrenal glomerulosa cells, it was shown to be highly selective, with an IC50 of 6.9 nM for AT2 binding sites and no measurable effect on AT1 binding sites up to high concentrations, where the AT1 antagonist DuP-753 (losartan) had an IC50 of 92.9 nM [2].

Receptor binding selectivity profile in vitro pharmacology AT2 vs AT1

PD 123319 Ditrifluoroacetate: Defined Shelf-Life and Solubility for Reproducible In Vitro and In Vivo Use

The ditrifluoroacetate salt form of PD 123319 offers defined stability and solubility parameters critical for experimental consistency. As a lyophilized powder, it is stable for at least 2 years when stored at -20°C . It demonstrates high solubility in water and DMSO (>25 mg/mL) , facilitating preparation of stock solutions for both in vitro and in vivo applications. This contrasts with less soluble or less stable forms, which can introduce variability in dosing and biological response.

Chemical stability solubility formulation reproducibility

Key Research and Development Applications of PD 123319 Ditrifluoroacetate Based on Verified Evidence


Investigating AT2 Receptor-Specific Signaling in Pain Pathways

Based on the evidence that PD 123319, but not the AT1 antagonist losartan, attenuates neuropathic pain in the SNI model [1], this compound is the essential tool for researchers studying the role of the AT2 receptor in nociception. Its use allows for the definitive attribution of observed analgesic effects to AT2R blockade, distinguishing them from the effects of AT1R antagonists like losartan. This application is supported by its efficacy in both systemic (10 mg/kg, i.p.) and local (peri-sciatic, 30 nmol) administration [2].

Distinguishing AT2 from AT1 Receptor Function in Central Cardiovascular and Behavioral Regulation

For studies examining the central actions of angiotensin II on blood pressure and thirst, PD 123319 is the validated tool for selective AT2R blockade. Its unique functional profile, which includes inhibiting angiotensin II-induced drinking and pressor responses, contrasts sharply with its structural analog PD 123177, which enhances these effects [3]. This makes PD 123319 indispensable for generating clear, interpretable data on central AT2 receptor function.

Elucidating AT2 Receptor Contribution to Vascular Tone in Human Tissues

In ex vivo studies using human isolated arteries, PD 123319 is the appropriate agent for dissecting the contribution of the AT2 receptor to vasoconstriction. As demonstrated in human coronary arteries, PD 123319 (100 nM) significantly attenuates angiotensin II-induced contraction (E(max) reduced to 62%) [4], revealing a functional role for AT2R that cannot be studied with AT1R antagonists. This application is critical for translational cardiovascular pharmacology.

Validating the Functional Selectivity and Partial Agonism of AT2 Receptor Ligands

Given the recent discovery that PD 123319 exhibits partial agonist activity at the AT2 receptor in a nitric oxide release assay [5], it serves as a benchmark compound for characterizing novel AT2R ligands. Researchers can use PD 123319 to calibrate functional assays and compare the intrinsic efficacy of new chemical entities, advancing the understanding of AT2R signaling complexity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD 123319 ditrifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.